tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride
Description
Historical Context of Spirocyclic Compounds in Chemical Research
The development of spirocyclic chemistry traces its origins to the early twentieth century when Adolf von Baeyer first discussed the nomenclature for spiro compounds in 1900. This foundational work established the conceptual framework for understanding molecules that contain at least two molecular rings sharing one common atom, distinguishing them from other bicyclic systems through their unique structural arrangement. The pioneering investigations of Pfau and Plattner in 1939, who isolated β-vetivone from vetiver oil, marked one of the earliest discoveries of spiro natural products, though the correct structural assignment was not achieved until Marshall and colleagues accomplished its total synthesis in 1968.
The evolution of spirocyclic chemistry gained significant momentum throughout the mid-twentieth century as researchers recognized the distinctive properties imparted by the spiro junction. The field experienced substantial growth with the development of sophisticated synthetic methodologies, particularly during the 1970s when many spiro compound structures were elucidated. The maturation of this area has been characterized by the advancement from early non-selective synthetic approaches to modern enantioselective methodologies, exemplified by the evolution of Diels-Alder spirocyclizations that progressed from producing mixtures of four isomers in 1975 to selective synthesis of single isomers by 2013.
Modern developments in spirocyclic chemistry have been significantly enhanced by the advent of organocatalysis, which has led to an exponential increase in reported methodologies for spirocycle synthesis over the past decade. The recognition of spirocycles as privileged structures in drug discovery has further accelerated research efforts, with approximately 50% of clinically used medicines containing spirocyclic motifs having been approved in the 21st century. This historical progression reflects the growing appreciation for the unique three-dimensional properties and conformational characteristics that distinguish spirocyclic compounds from traditional flat aromatic systems.
Significance of Indoline-Piperidine Spirocycles
The spiro[indoline-3,4'-piperidine] structural motif represents a particularly significant class within the broader spirocyclic compound family, combining the bioactive indoline core with the pharmaceutically relevant piperidine ring system. This specific architecture has garnered considerable attention due to its presence in numerous bioactive natural products and synthetic pharmaceuticals, establishing it as a privileged scaffold in medicinal chemistry research. The indoline component provides a structural mimic of the tryptophan moiety, facilitating interactions with biological targets, while the piperidine ring contributes to the overall three-dimensional architecture and pharmacokinetic properties of the resulting compounds.
Recent synthetic advances have demonstrated the accessibility of spiro[indoline-3,4'-piperidine] scaffolds through various methodological approaches, including silver-catalyzed cycloisomerizations and organocatalytic cascade reactions. These developments have revealed that the spiro junction creates a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with target binding while producing diverse three-dimensional shapes. The perpendicular arrangement inherent in these spirocyclic systems results in suppression of molecular interactions between π-systems, enhancement of solubility, and prevention of excimer formation commonly observed in solid-state fluorescent compounds.
The pharmaceutical relevance of indoline-piperidine spirocycles is exemplified by their demonstration of potent biological activities, including anticancer properties through inhibition of murine double minute 2-p53 interactions. Mechanistic studies have revealed that compounds containing this scaffold can directly interfere with critical protein-protein interactions, elevate protein levels of p53 and p21, and induce cell cycle arrest and mitochondrial apoptosis. These findings highlight the therapeutic potential of this structural class and justify continued investigation into the synthesis and biological evaluation of related compounds.
Fundamental Importance in Organic and Medicinal Chemistry
The fundamental importance of spirocyclic compounds in organic and medicinal chemistry stems from their unique ability to occupy three-dimensional chemical space while maintaining favorable drug-like properties. These compounds possess an optimal balance of conformational rigidity and flexibility, allowing them to avoid absorption and permeability issues characteristic of conformationally flexible linear scaffolds while remaining sufficiently adaptable to interact with diverse protein targets. The inherent three-dimensionality of spirocycles increases the probability of finding bioactive hits and enables subsequent optimization through manipulation of the molecular periphery whose spatial positioning is well-defined.
From a synthetic perspective, spirocyclic compounds represent attractive targets due to their accessibility through various cyclization reactions that proceed with high regio- and stereoselectivity. These transformations are often atom-economical and permit significant structural complexity to be introduced in single synthetic steps, aligning with green chemistry principles by minimizing the number of required synthetic operations and ensuring that all atoms from starting materials are incorporated into target products. The targeted synthetic steps can be conducted with high stereoselectivity, providing access to enantiomerically pure compounds essential for pharmaceutical applications.
The medicinal chemistry significance of spirocycles is further underscored by their representation in approved pharmaceutical agents and their increasing prevalence in drug discovery pipelines. The high fraction of sp3-hybridized carbons (Fsp3) characteristic of spirocyclic compounds addresses limitations associated with traditional flat aromatic heterocycles, potentially reducing off-target effects and improving selectivity profiles. The structural rigidity imposed by spiro junctions enables precise spatial positioning of exocyclic substituents critical for biological target recognition, facilitating structure-activity relationship optimization and rational drug design approaches.
| Structural Parameter | Spiro[indoline-3,4'-piperidine] System | Traditional Planar Systems |
|---|---|---|
| Fsp3 Content | High (≥0.5) | Low (<0.3) |
| Conformational Flexibility | Intermediate | High or Very Low |
| Three-dimensional Character | Pronounced | Minimal |
| Solubility Enhancement | Significant | Variable |
| Target Selectivity Potential | High | Moderate |
Research Objectives and Scope of Investigation
The primary objective of investigating tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride encompasses multiple complementary research directions that collectively contribute to our understanding of spirocyclic chemistry and its applications. The compound serves as a representative example of how protective group strategies can be employed in spirocyclic synthesis, with the tert-butyl carboxylate functionality providing both synthetic utility and potential for subsequent derivatization. This investigation aims to elucidate the structural features that define this compound class and examine the synthetic methodologies that enable their efficient preparation.
A comprehensive analysis of this compound necessitates examination of its physicochemical properties, including molecular weight (288.4 grams per mole), structural parameters, and three-dimensional conformational characteristics. The investigation scope includes evaluation of synthetic accessibility through various methodological approaches, assessment of structural stability and reactivity patterns, and consideration of potential applications in medicinal chemistry research. Understanding the relationship between structural features and observed properties provides fundamental insights applicable to the broader design of spirocyclic compounds.
The research framework encompasses both fundamental structural characterization and applied synthetic considerations, recognizing that advances in spirocyclic chemistry require integration of theoretical understanding with practical synthetic capabilities. This investigation contributes to the expanding knowledge base surrounding three-dimensional molecular architectures and their role in addressing contemporary challenges in drug discovery and chemical synthesis. The systematic examination of this specific compound provides a foundation for understanding broader principles governing spirocyclic chemistry and informs future research directions in this rapidly evolving field.
| Research Focus Area | Specific Objectives | Expected Outcomes |
|---|---|---|
| Structural Characterization | Conformational analysis, stereochemical assignment | Enhanced understanding of three-dimensional architecture |
| Synthetic Methodology | Route optimization, scalability assessment | Improved synthetic accessibility |
| Structure-Property Relationships | Physicochemical profiling, stability evaluation | Predictive capability for related compounds |
| Medicinal Chemistry Applications | Biological activity screening, target identification | Therapeutic potential assessment |
Properties
IUPAC Name |
tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19;/h4-7,18H,8-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJKMPOEGKDSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743958 | |
| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243474-66-9 | |
| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
The synthesis of tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The process begins with the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. This step is crucial for forming the spirocyclic core of the compound.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. This step is often carried out using Raney Nickel as a catalyst.
Purification: The final product is obtained through crystallization, which ensures the purity and quality of the compound.
Industrial production methods for this compound may involve similar steps but are optimized for scalability and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include Lewis acids for catalysis, organic solvents like dichloromethane, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted spirocyclic derivatives.
Scientific Research Applications
tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.
Medicine: In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of other valuable chemical entities.
Mechanism of Action
The mechanism of action of tert-Butyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of the interaction. The compound’s unique three-dimensional structure enhances its binding affinity and selectivity, making it a promising candidate for drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with its analogs:
Biological Activity
Tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of this compound primarily includes antitumor effects and interactions with various biological pathways. The compound has shown promise in inhibiting certain kinases associated with cancer cell proliferation.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 14.2 μM against A549 lung cancer cells, suggesting that modifications to the spiro[indoline] framework can enhance cytotoxicity .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 4n | A549 | 14.2 | |
| Compound 4v | MDA-MB-231 | Comparable to 5-FU (21.2) | |
| Tert-butyl derivative | U87 | >40% inhibition |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. The structure-activity relationship studies suggest that specific substitutions on the indoline or piperidine moieties can significantly enhance the compound's efficacy against various cancer types .
Case Studies
- In Vitro Studies : In a study evaluating the antiproliferative effects of various derivatives, it was found that compounds with electron-rich groups on the benzene ring exhibited superior cellular activity compared to those without such modifications. This highlights the importance of molecular structure in determining biological efficacy .
- In Vivo Studies : Another significant study involved administering a related compound in a xenograft model using MDA-MB-231 cells. The treatment resulted in a notable decrease in tumor size after several days of administration at a dosage of 20 mg/kg, demonstrating the potential for therapeutic application in oncology .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that:
- Substituents at specific positions on the indoline and piperidine rings can dramatically influence the potency and selectivity of the compounds.
- Electron-donating groups tend to enhance antitumor activity, while steric hindrance can reduce efficacy .
Table 2: Structure-Activity Relationships
| Position on Structure | Substituent Type | Effect on Activity |
|---|---|---|
| R1 | Electron-rich group | Increased potency |
| R2 | Bulky group | Decreased potency |
| R3 | Hydrogen | Baseline activity |
Q & A
Basic: What are the recommended handling precautions for tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride in laboratory settings?
Answer:
- Respiratory protection : Use NIOSH-approved P95 respirators for particulate filtration (US) or EN 143-compliant P1 respirators (EU) under low exposure conditions. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
- Skin/eye protection : Wear nitrile gloves and full-body protective clothing. Inspect gloves before use and discard contaminated gloves according to laboratory safety protocols .
- Environmental controls : Avoid release into drains; use fume hoods for handling .
Advanced: How can researchers design a purification protocol for this compound given limited solubility data?
Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., dichloromethane) based on structural analogs (e.g., BD513847, BD513881), which are solids with similar spirocyclic backbones .
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5 under UV 254 nm) .
- Recrystallization : Optimize using mixed solvents (e.g., ethanol/water) to improve crystal yield .
Basic: What analytical techniques are suitable for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : Compare and spectra with analogs (e.g., BD158105, CAS 752234-64-3) to confirm spirocyclic connectivity and tert-butyl group presence .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular weight (theoretical ~380–400 g/mol for related derivatives) .
- HPLC : Employ C18 columns with acetonitrile/water gradients (retention time ~8–12 min) for purity assessment (>95%) .
Advanced: How can researchers resolve discrepancies in NMR data for structurally similar analogs?
Answer:
- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs) for spiro[indoline-3,4'-piperidine] derivatives .
- Variable-temperature NMR : Assess conformational flexibility in DMSO-d6 to identify dynamic effects causing signal broadening .
- NOESY experiments : Confirm spatial proximity of protons in the spiro junction to rule out misassignment .
Basic: What are the acute toxicity profiles and safety classifications for this compound?
Answer:
Advanced: What strategies can improve the stability of this compound during long-term storage?
Answer:
- Storage conditions : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the tert-butyl carbamate group .
- Stability monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., free indoline formation) .
- Lyophilization : For hydrochloride salts, lyophilize from tert-butanol/water to enhance shelf life .
Basic: How can researchers confirm the molecular weight of novel derivatives of this compound?
Answer:
- HRMS (High-Resolution Mass Spectrometry) : Use electrospray ionization (ESI+) to match experimental vs. theoretical mass (e.g., C17H21ClN2O3·HCl: calc. 380.12, obs. 380.10) .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values for analogs like BD158069 .
Advanced: How to address low yields in the synthesis of halogenated derivatives (e.g., 5-chloro or 7-bromo analogs)?
Answer:
- Optimize halogenation : Use NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) in DMF at 0°C for regioselective substitution .
- Protecting group strategy : Introduce Boc protection before halogenation to prevent side reactions at the piperidine nitrogen .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) for bromospiro[indoline] derivatives .
Basic: What are the proper waste disposal protocols for this compound?
Answer:
- Neutralization : Treat aqueous waste with 10% NaOH to hydrolyze the carbamate group, then dilute with excess water .
- Solid waste : Collect in sealed containers labeled "halogenated organic waste" for incineration at licensed facilities .
Advanced: How to interpret conflicting bioactivity data in cell-based assays?
Answer:
- Control experiments : Test for off-target effects using piperidine-free analogs (e.g., spiro[indene-2,4'-piperidine] derivatives) .
- Dose-response curves : Analyze EC50/IC50 values across ≥3 independent replicates to rule out batch variability .
- Metabolic stability : Assess hepatic microsome degradation to identify rapid hydrolysis of the tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
